molecular formula C5H7IN4 B1356948 5-Iodo-6-methylpyrimidine-2,4-diamine CAS No. 189810-94-4

5-Iodo-6-methylpyrimidine-2,4-diamine

Cat. No. B1356948
M. Wt: 250.04 g/mol
InChI Key: QMUTWHHZQHROTK-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyrimidine-2,4-diamine is a chemical compound with the CAS Number: 189810-94-4 . It has a molecular weight of 250.04 and its IUPAC name is 5-iodo-6-methyl-2,4-pyrimidinediamine .


Synthesis Analysis

The synthesis of 2,4-diamino-5-iodo-6-methylpyrimidine involves the reaction of 2,4-diamino-6-methylpyrimidine with iodine monochloride in glacial acetic acid . The reaction mixture is stirred at ambient temperature for about 18 hours, then diluted with water and made basic with 10% aqueous sodium hydroxide . The mixture is then extracted with ethyl acetate, and the organic layer is dried with sodium sulfate and filtered . The filtrate is concentrated under reduced pressure, yielding 2,4-diamino-5-iodo-6-methylpyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Iodo-6-methylpyrimidine-2,4-diamine is represented by the linear formula C5H7IN4 . The InChI code for this compound is 1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) .


Physical And Chemical Properties Analysis

5-Iodo-6-methylpyrimidine-2,4-diamine is a solid compound . It has a melting point of 150 - 152 C .

Scientific Research Applications

TLR8 Agonistic Activity

5-Iodo-6-methylpyrimidine-2,4-diamine exhibits significant biological activity as a Toll-like receptor-8 (TLR8) agonist. This compound has been identified as a potent inducer of Type 1 helper T cells through the activation of TLR8. It induces a distinct cytokine profile that is favorable for immune responses, particularly by enhancing the production of interferon-gamma (IFN-γ) and interleukin-12 (IL-12), while maintaining lower levels of proinflammatory cytokines like IL-1β, IL-6, and IL-8. This suggests a potential application in immunotherapy or vaccine development due to its ability to modulate immune responses (Beesu et al., 2016).

Safety And Hazards

The safety information for 5-Iodo-6-methylpyrimidine-2,4-diamine indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H312, and H332 . The precautionary statements for this compound include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

5-iodo-6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUTWHHZQHROTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578906
Record name 5-Iodo-6-methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-methylpyrimidine-2,4-diamine

CAS RN

189810-94-4
Record name 5-Iodo-6-methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 8.0 grams (0.064 mole) of 2,4-diamino-6-methylpyrimidine in 30 mL of glacial acetic acid is stirred, and a solution of 13.5 grams (0.083 mole) of iodine monochloride in 20 mL of glacial acetic acid is added dropwise during a 5 minute period. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about 18 hours. After this time the reaction mixture is diluted with 100 mL of water and then is made basic with 10% aqueous sodium hydroxide. The mixture is then extracted with three 75 mL portions of ethyl acetate. The combined extracts are washed with one 75 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 11.7 grams of 2,4-diamino-5-iodo-6-methylpyrimidine. The NMR spectrum is consistent with the proposed structure.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 100 mL steel pressure vessel was added 2-amino-4-chloro-6-methylpyrimidine (4.00 g, 28.00 mmol). A saturated solution of NH3 in MeOH (40 mL) was added and the vessel sealed. The pressure vessel was placed into a 160° C. oil bath and heated for 15 h. The vessel was cooled to 0° C. and opened and the solvent removed to give the crude diaminopyrimidine (4.4 g) as the HCl salt. The crude salt was dissolved in MeOH (82.5 mL), and ICl (82.5 mL) was added dropwise over 50 min. The reaction was stirred at 25° C. for 14 h and the solvent removed. The viscous oil was stirred in Et2O (300 mL) for 30 min. The resulting solid was filtered and washed with Et2O (3×20 mL) to give the crude iodinated pyrimidine as a yellow solid (10.1 g). The solids were suspended in 1.0 N NaOH (300 mL) and stirred at 25° C. for 2 h. The solids were filtered, washed with water (2×20 mL), and allowed to dry to afford 2,4-Diamino-5-iodo-6-methylpyrimidine as a white powder (5.6 g, 80%). An analytical sample was prepared by recrystallization from MeCN to give 2,4-Diamino-5-iodo-6-methylpyrimidine as colorless crystals: Rf=0.25 (9:1, CHCl3:MeOH); mp=154-156° C.; 1H NMR (DMSO-d6) δ 6.38 (s, 2H), 6.09 (s, 2H), 2.24 (s, 3H); 13C NMR (DMSO-d6) δ 166.7, 163.0, 162.3, 63.8, 28.4; HREI[M+] 249.9715 (calculated C5H71N4: 249.9715); Anal. (C5H7IN4) C, H, N.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 100 mL steel pressure vessel was added 2-amino-4-chloro-6-methylpyrimidine (4.00 g, 28.00 mmol). A saturated solution of NH3 in MeOH (40 mL) was added and the vessel sealed. The pressure vessel was placed into a 160° C. oil bath and heated for 15 h. The vessel was cooled to 0° C. and opened and the solvent removed to give the crude diaminopyrimidine (4.4 g) as the HCl salt. The crude salt was dissolved in MeOH (82.5 mL), and ICl (82.5 mL) was added dropwise over 50 min. The reaction was stirred at 25° C. for 14 h and the solvent removed. The viscous oil was stirred in Et2O (300 mL) for 30 min. The resulting solid was filtered and washed with Et2O (3×20 mL) to give the crude iodinated pyrimidine as a yellow solid (10.1 g). The solids were suspended in 1, 0 N NaOH (300 mL) and stirred at 25° C. for 2 h. The solids were filtered, washed with water (2×20 mL), and allowed to dry to afford 2,4-Diamino-5-iodo-6-methylpyrimidine as a white powder (5.6 g, 80%). An analytical sample was prepared by recrystallization from MeCN to give 2,4-Diamino-5-iodo-6-methylpyrimidine as colorless crystals: Rf=0.25 (9:1, CHCl3:MeOH); mp=154-156° C.; 1H NMR (DMSO-d6) δ 6.38 (s, 2H), 6.09 (s, 2H), 2.24 (s, 3H); 13C NMR (DMSO-d6) δ 166.7, 163.0, 162.3, 63.8, 28.4; HREI[M+]249.9715 (calculated C5H7IN4: 249.9715); Anal. (C5H7IN4) C, H, N.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Iodo-6-methylpyrimidine-2,4-diamine
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5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 3
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 4
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 5
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 6
5-Iodo-6-methylpyrimidine-2,4-diamine

Citations

For This Compound
6
Citations
M Beesu, ACD Salyer, KL Trautman… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8) evokes a distinct cytokine profile favoring the generation of Type 1 helper T cells. A multiplexed high-throughput screen had led to the …
Number of citations: 28 pubs.acs.org
M Beesu, ACD Salyer, MJH Brush… - Journal of medicinal …, 2017 - ACS Publications
The induction of toll-like receptor 7 (TLR7)-dependent type I interferons (IFN-α/β) from plasmacytoid dendritic cells as well as the production of TLR8-dependent type II interferon (IFN-γ), …
Number of citations: 34 pubs.acs.org
D Kaushik, A Kaur, N Petrovsky… - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
Several synthetic heterocyclic small molecules like imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine and isatoribine demonstrated TLR7/8 agonistic activity and …
Number of citations: 14 pubs.rsc.org
A Talukdar, D Ganguly, S Roy, N Das… - Journal of Medicinal …, 2021 - ACS Publications
Toll-like receptors (TLRs) are members of a large family of evolutionarily conserved pattern recognition receptors (PRRs), which serve as key components of the innate immune system …
Number of citations: 21 pubs.acs.org
S Federico, L Pozzetti, A Papa, G Carullo… - Journal of Medicinal …, 2020 - ACS Publications
Toll-like receptors (TLRs) are a class of proteins that recognize pathogen-associated molecular patterns (PAMPs) and damaged-associated molecular patterns (DAMPs), and they are …
Number of citations: 70 pubs.acs.org
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2017 - Elsevier
In 2016 a wealth of publications discussing the syntheses, reactions, and applications of diazines and their benzo derivatives emerged. Because of their ubiquity in nature, their …
Number of citations: 2 www.sciencedirect.com

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